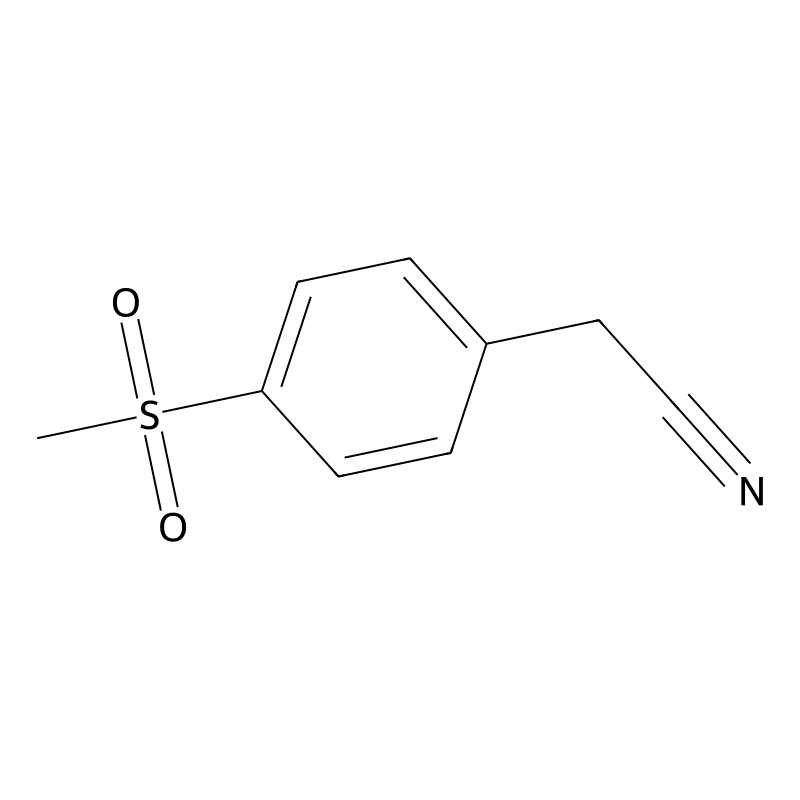

4-(Methylsulfonyl) phenylacetonitrile

Content Navigation

Late-stage oxidation of thioether intermediates in coxib API synthesis generates pyridine N-oxide impurities and genotoxic alkyl mesylates, demanding yield-killing chromatography. 4-(Methylsulfonyl)phenylacetonitrile is the pre-oxidized sulfone building block that eliminates these bottlenecks.

- Enables completely metal-free, methanesulfonic acid-free routes to Etoricoxib.

- Directly provides the oxidized diarylheterocycle core, bypassing hazardous late-stage oxidation.

- Guarantees ICH-compliant impurity profiles without N-oxide removal steps, maximizing API yield.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-(Methylsulfonyl)phenylacetonitrile (CAS 25025-07-4) is a highly specialized, pre-oxidized aryl nitrile essential for the synthesis of selective COX-2 inhibitors, most notably Etoricoxib. Structurally characterized by a para-methylsulfonyl group and an acetonitrile moiety, this compound serves as the primary building block for the diarylheterocycle core of coxib-class non-steroidal anti-inflammatory drugs. In industrial procurement, it is prioritized over its thioether analogs because it provides the fully oxidized sulfone moiety upfront. This structural feature is critical for downstream processability, as it allows manufacturers to bypass harsh late-stage oxidation steps that would otherwise degrade sensitive heterocyclic intermediates. Consequently, 4-(Methylsulfonyl)phenylacetonitrile is a benchmark material for ensuring high-yield active pharmaceutical ingredient (API) manufacturing while strictly controlling genotoxic and N-oxide impurities [1].

Procurement & Research Fit

A common procurement error is attempting to substitute 4-(Methylsulfonyl)phenylacetonitrile with the less expensive 4-(Methylthio)phenylacetonitrile, with the intention of oxidizing the sulfur atom later in the synthetic sequence. This generic substitution fails in practice because late-stage oxidation of the thioether—after it has been condensed with a pyridine derivative—inevitably leads to the concurrent oxidation of the pyridine nitrogen, forming highly regulated Pyridine N-Oxide impurities (such as Etoricoxib N1'-Oxide). Removing these N-oxide by-products requires extensive, yield-destroying chromatographic purification to meet stringent ICH guidelines[1]. Furthermore, late-stage oxidation typically requires heavy-metal catalysts like sodium tungstate or strong acids like methanesulfonic acid, introducing risks of residual metal contamination and the formation of genotoxic alkyl mesylates[2]. Procuring the pre-oxidized sulfone completely eliminates these process bottlenecks.

Substitution Risk

References

- [1] European Patent EP2551265A1. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- [2] World Intellectual Property Organization, WO2013065064A1. A process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

N-Oxide Impurity Prevention

In the synthesis of Etoricoxib, utilizing the pre-oxidized 4-(Methylsulfonyl)phenylacetonitrile prevents the formation of N-oxide by-products. When the alternative thioether precursor is used, the subsequent oxidation step non-selectively oxidizes the pyridine ring, generating Etoricoxib N1'-Oxide. By sourcing the sulfone directly, manufacturers bypass this oxidation step entirely, reducing N-oxide impurity generation from significant by-product levels to near zero, thereby streamlining ICH compliance [1].

| Evidence Dimension | Pyridine N-Oxide Impurity Generation |

| Target Compound Data | Bypasses N-oxidation (near 0% formation) |

| Comparator Or Baseline | 4-(Methylthio)phenylacetonitrile (generates significant N-oxide by-products during late-stage oxidation) |

| Quantified Difference | Complete elimination of the late-stage N-oxidation pathway |

| Conditions | Late-stage API synthesis involving pyridine-containing intermediates |

Eliminating N-oxide impurities at the precursor level prevents costly downstream purification failures and ensures regulatory compliance for API purity.

Genotoxic and Heavy Metal Catalyst Avoidance

The traditional route utilizing 4-(methylthio)phenylacetonitrile requires an oxidation step catalyzed by sodium tungstate (Na2WO4) or utilizing methanesulfonic acid to achieve the final sulfone. Methanesulfonic acid can react with residual alcohols to form alkyl mesylates, which are known genotoxic impurities. By procuring 4-(Methylsulfonyl)phenylacetonitrile, the entire oxidation requirement is removed, eliminating the need for tungsten catalysts and negating the risk of genotoxic mesylate formation [1].

| Evidence Dimension | Process Reagent Requirements |

| Target Compound Data | 0 equivalents of Na2WO4 or methanesulfonic acid required |

| Comparator Or Baseline | 4-(Methylthio)phenylacetonitrile (requires Na2WO4/H2O2 or methanesulfonic acid) |

| Quantified Difference | 100% reduction in heavy metal catalyst and genotoxic risk factors |

| Conditions | Industrial scale-up of diarylheterocycle synthesis |

Bypassing heavy metals and genotoxic reagents drastically simplifies waste management, catalyst recovery, and regulatory safety profiling.

Condensation Efficiency and Yield

4-(Methylsulfonyl)phenylacetonitrile is readily converted to its corresponding acetate, which exhibits excellent reactivity in directed cross-condensation reactions. When the derived (4-methylsulfonyl)phenylacetate is reacted directly with methyl 6-methylnicotinate, the condensation achieves a molar yield of up to 87%. This high-efficiency coupling is a direct result of the stable, pre-oxidized nature of the sulfone moiety, which does not interfere with the condensation reagents, unlike un-optimized routes that suffer from lower yields [1].

| Evidence Dimension | Condensation Molar Yield |

| Target Compound Data | 87% molar yield |

| Comparator Or Baseline | Non-optimized cross-condensation routes |

| Quantified Difference | Consistently high yield (>85%) for the critical diarylheterocycle intermediate |

| Conditions | Base-mediated condensation of the derived acetate |

High condensation yields directly translate to lower cost-of-goods (COGs) and higher throughput in commercial API manufacturing.

Etoricoxib API Manufacturing

4-(Methylsulfonyl)phenylacetonitrile is the definitive starting material for synthesizing the COX-2 inhibitor Etoricoxib, specifically chosen to avoid late-stage N-oxidation of the pyridine core and to ensure ICH-compliant impurity profiles [1].

Novel COX-2 Inhibitor Synthesis

For R&D teams developing next-generation NSAIDs, this compound provides a reliable, pre-oxidized para-methylsulfonylphenyl building block, allowing for clean cross-coupling or condensation reactions without the risk of oxidizing sensitive heterocycles later in the sequence [1].

Genotoxin-Free Route Development

In process chemistry optimization, substituting thioether starting materials with this pre-oxidized sulfone allows chemists to design entirely metal-free and methanesulfonic acid-free pathways, eliminating the risk of alkyl mesylate formation[2].

Application Fit

References

- [1] European Patent EP2551265A1. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- [2] World Intellectual Property Organization, WO2013065064A1. A process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types